Mephentermine-d3 Hydrochloride
Description
Mephentermine-d3 Hydrochloride is a deuterium-labeled analog of mephentermine hydrochloride, a sympathomimetic amine historically used as a vasopressor and cardiac stimulant. The deuterated form (with three deuterium atoms replacing hydrogen) is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to enhance precision in pharmacokinetic and metabolic studies . Its molecular formula is $ C{11}H{12}D_{3}N \cdot HCl $, with a molecular weight of 216.72 g/mol, and it is categorized under stable isotope-labeled analytical standards for forensic, toxicological, and pharmacological research .
Properties
Molecular Formula |
C₁₁H₁₅D₃ClN |
|---|---|
Molecular Weight |
202.74 |
Synonyms |
N,α,α-Trimethylbenzeneethanamine-d3 Hydrochloride; N,α,α-Trimethylphenethyl-_x000B_amine-d3 hydrochloride; 2-(Methylamino-d3)-2-methyl-1-phenylpropane Hydrochloride; Mephine-d3 Hydrochloride; N,α,α-Trimethyl-β-phenethylamine-d3 Hydrochloride; N,α,α-Trimeth |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
| Property | Mephentermine-d3 HCl | Phentermine HCl | Mephedrone-d3 HCl |
|---|---|---|---|
| Molecular Weight | 216.72 | 185.70 | 217.73 |
| CAS Number | Not explicitly listed | 122-09-8 | 1553-34-0 |
| Solubility | Highly water-soluble | Water-soluble | Moderate in water |
| Thermal Stability | >200°C (decomposes) | >150°C (decomposes) | >180°C (decomposes) |
| Deuterium Substitution | Yes (3H → 3D) | No | Yes (3H → 3D) |
Research Findings and Methodological Comparisons
- Analytical Performance : Mephentermine-d3 HCl’s deuterium labeling minimizes matrix effects in LC-MS, achieving <5% coefficient of variation in inter-day precision, comparable to Diphenhydramine-d3 HCl .
- Dissolution Kinetics : Phentermine HCl follows first-order dissolution ($ k = 0.015 \, \text{min}^{-1} $), while Mephentermine-d3 HCl’s deuterium substitution may slightly alter diffusion rates in vitro .
- Stability in Solution : Amitriptyline-d3 HCl (a structural analog) retains 98% stability after 24 hours at 25°C, suggesting similar robustness for Mephentermine-d3 HCl .
Q & A
Basic: What synthetic strategies ensure high isotopic purity of Mephentermine-d3 Hydrochloride?
Methodological Answer:
Deuterium incorporation typically involves catalytic exchange or custom synthesis using deuterated precursors (e.g., deuterated methylamine). For example, Methan-d3-amine hydrochloride synthesis (CAS 7436-22-8) employs deuterium gas in the presence of a platinum catalyst to replace hydrogen atoms selectively . Post-synthesis, isotopic purity (>98%) is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm absence of protiated contaminants. Reaction conditions (temperature, solvent, catalyst ratio) must be optimized to minimize isotopic scrambling .
Basic: Which analytical techniques are critical for validating isotopic purity and structural integrity?
Methodological Answer:
- LC-MS/MS : Quantify deuterium incorporation using selected reaction monitoring (SRM) transitions specific to the deuterated mass shift. For instance, Ecgonine methylester-D3.HCl is analyzed via reversed-phase HPLC coupled with high-resolution MS to distinguish isotopic peaks .
- NMR : Compare chemical shifts of deuterated vs. non-deuterated protons. For 3-(Methyl-d3)-L-Valine-d6 Hydrochloride, the absence of signals at δ 1.0–1.2 ppm confirms deuterium substitution at methyl groups .
- Elemental Analysis : Verify stoichiometric deuterium content using combustion-IR methods .
Basic: What safety protocols are mandatory when handling deuterated hydrochlorides in vitro?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates (e.g., deuterated amines) .
- Waste Management : Segregate deuterated waste from general lab waste. Dispose via licensed facilities to prevent environmental isotope contamination .
- Exposure Mitigation : For accidental inhalation, administer fresh air immediately and seek medical evaluation due to delayed toxicity risks .
Advanced: How to design pharmacokinetic studies using this compound as a tracer?
Methodological Answer:
- Dosing Strategy : Co-administer deuterated and non-deuterated forms at a 1:10 ratio to minimize isotopic interference while maintaining detectability .
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate analytes from plasma. Validate recovery rates (>85%) via spiked internal standards (e.g., EDDP-D3.perchlorate) .
- Data Normalization : Correct for matrix effects using deuterated internal standards (e.g., Ecgonine methylester-D3.HCl) to account for ion suppression in LC-MS .
Advanced: How to resolve spectral overlap in NMR caused by deuterium isotope effects?
Methodological Answer:
Deuterium substitution induces small chemical shifts (~0.01–0.05 ppm) in adjacent protons. For example, in 3-(Dimethyl-d6-amino)-4’-bromopropiophenone Hydrochloride, 2D NMR (COSY, HSQC) isolates coupling patterns between deuterated amines and aromatic protons. Dynamic NMR or low-temperature experiments (< -20°C) can further resolve overlapping signals .
Advanced: What methodological challenges arise when quantifying this compound in biological matrices?
Methodological Answer:
- Matrix Effects : Phospholipids in plasma cause ion suppression. Mitigate via hybrid SPE-Protein Precipitation workflows .
- Deuterium Loss : In-source fragmentation during MS can lead to deuterium-proton exchange. Use softer ionization (e.g., APCI instead of ESI) and cool spray chamber temperatures to preserve isotopic integrity .
Advanced: How to address data contradictions due to deuterium isotope effects in metabolic studies?
Methodological Answer:
Deuterium kinetic isotope effects (KIE) can slow metabolic reactions. For example, deuterated amines like Methan-d3-amine exhibit 2–3x slower hepatic clearance vs. protiated forms. Control experiments with non-deuterated analogs are mandatory to distinguish pharmacokinetic differences from analytical artifacts .
Advanced: What stability studies are required for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Accelerated degradation studies (40°C/75% RH for 6 months) assess deuterium retention. Monitor via LC-MS for deuterated byproducts .
- Photostability : Expose to UV light (ICH Q1B guidelines) to evaluate structural integrity. Deuterated compounds may show enhanced stability due to reduced H-D bond reactivity .
Advanced: How to optimize this compound as an internal standard for LC-MS bioanalysis?
Methodological Answer:
- Ionization Efficiency : Match ionization properties (pKa, logP) to the target analyte. For instance, EDDP-D3.perchlorate is used for opiates due to similar hydrophobicity .
- Retention Time Alignment : Adjust mobile phase pH (e.g., 2.0 with trifluoroacetic acid) to co-elute deuterated and non-deuterated forms, minimizing matrix variability .
Advanced: What scaling challenges occur during gram-scale synthesis of deuterated hydrochlorides?
Methodological Answer:
- Isotopic Dilution : Large-scale catalytic deuteration risks incomplete exchange. Use excess deuterium gas (3–5 atm) and prolonged reaction times (24–72 hrs) .
- Purification : Preparative HPLC with deuterated solvents (e.g., D2O-containing mobile phases) prevents proton back-exchange during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

